molecular formula C6H2F2N2O B599616 5,6-Difluoro-2,1,3-benzoxadiazole CAS No. 761427-85-4

5,6-Difluoro-2,1,3-benzoxadiazole

Cat. No. B599616
M. Wt: 156.092
InChI Key: KYJUQOKUYVSJJF-UHFFFAOYSA-N
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Description

5,6-Difluoro-2,1,3-benzoxadiazole is a chemical compound with the molecular formula C6H2F2N2S . It appears as a white to light yellow powder or crystal .


Synthesis Analysis

The synthesis of 5,6-Difluoro-2,1,3-benzoxadiazole involves a triarylamine donor unit connected to a dicyanovinyl acceptor moiety by a difluorobenzothiadiazole-thienyl block . The synthesis process is simplified by avoiding intermediate halogenation reactions and the formation of toxic organometallic by-products . The building blocks are connected by direct (hetero)-arylation .


Molecular Structure Analysis

The molecular structure of 5,6-Difluoro-2,1,3-benzoxadiazole is represented by the SMILES string FC1=CC2=NSN=C2C=C1F . The InChI Key is ZKBRJEYUJNJNCO-UHFFFAOYSA-N .


Chemical Reactions Analysis

5,6-Difluoro-2,1,3-benzoxadiazole is used in the synthesis of push–pull triarylamine dyes . These dyes are evaluated as active materials for organic photovoltaics .


Physical And Chemical Properties Analysis

5,6-Difluoro-2,1,3-benzoxadiazole has a molecular weight of 172.15 g/mol . It has a melting point of 68°C . It appears as a white to light yellow crystalline powder .

Safety And Hazards

While specific safety and hazards data for 5,6-Difluoro-2,1,3-benzoxadiazole was not found in the search results, it’s important to handle all chemicals with appropriate safety measures. Always refer to the material safety data sheet (MSDS) for detailed information .

Future Directions

5,6-Difluoro-2,1,3-benzoxadiazole has potential applications in the field of organic electronics . Its use in the synthesis of dyes for organic photovoltaics suggests it could contribute to the development of high-efficiency solar cells .

properties

IUPAC Name

5,6-difluoro-2,1,3-benzoxadiazole
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C6H2F2N2O/c7-3-1-5-6(2-4(3)8)10-11-9-5/h1-2H
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

KYJUQOKUYVSJJF-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1=C(C(=CC2=NON=C21)F)F
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C6H2F2N2O
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID50666670
Record name 5,6-Difluoro-2,1,3-benzoxadiazole
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID50666670
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Molecular Weight

156.09 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Product Name

5,6-Difluoro-2,1,3-benzoxadiazole

CAS RN

761427-85-4
Record name 5,6-Difluoro-2,1,3-benzoxadiazole
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID50666670
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Citations

For This Compound
8
Citations
R Zhang, J Wang, X Liu, S Pang, C Duan… - Science China …, 2019 - Springer
A new polymer donor based on 3,3′-difluoro-2,2′-bithiophene (2F2T) and difluorobenzoxadiazole (ffBX), named 2F2T-ffBX, is designed and synthesized. The organic solar cell (OSC…
Number of citations: 10 link.springer.com
J Zhao, Y Li, A Hunt, J Zhang, H Yao, Z Li… - Advanced …, 2016 - Wiley Online Library
A difluorobenzoxadiazole building block is synthesized and utilized to construct a conjugated polymer leading to high-performance thick-film polymer solar cells with a V OC of 0.88 V …
Number of citations: 135 onlinelibrary.wiley.com
J Wang, S Wang, C Duan, FJM Colberts… - Advanced Energy …, 2017 - Wiley Online Library
To advance polymer solar cells (PSCs) toward real‐world applications, it is crucial to develop materials that are compatible with a low‐cost large‐scale manufacturing technology. In this …
Number of citations: 43 onlinelibrary.wiley.com
H Mori, R Takahashi, Y Nishihara - Journal of Polymer Science …, 2018 - Wiley Online Library
A phenanthrodithiophene (PDT)‐difluorobenzoxadiazole (DFBO) copolymer, P‐PDT‐DFBO, was synthesized and characterized. Replacing a thiadiazole with an oxadiazole ring gives …
Number of citations: 1 onlinelibrary.wiley.com
CL Chochos, M Spanos, A Katsouras, E Tatsi… - Progress in Polymer …, 2019 - Elsevier
Organic photovoltaic (OPV) modules have currently reached power conversion efficiencies (PCEs) of approximately 5% (single junctions devices) which are only suitable in niche …
Number of citations: 43 www.sciencedirect.com
S Park, T Kim, S Yoon, CW Koh, HY Woo… - Advanced …, 2020 - Wiley Online Library
Organic solar cells based on bulk heterojunctions (BHJs) are attractive energy‐conversion devices that can generate electricity from absorbed sunlight by dissociating excitons and …
Number of citations: 128 onlinelibrary.wiley.com
DJ Brown, EC Taylor, JA Ellman - 2004 - books.google.com
This volume in the Chemistry of Heterocyclic Compounds series presents a comprehensive review of the quinoxaline literature from 1975 to the present (2002), updating Volumes 5 and …
Number of citations: 0 books.google.com
ON Chupakhin, SK Kotovskaya, SA Romanova… - Russian journal of …, 2004 - Springer
Features of 5(6)-fluoro-6(5)-X-benzofuroxans tautomerism were investigated. By 1 H, 13 C, and 19 F NMR spectroscopy the direction of Boulton-Katritzky rearrangement in nitration, …
Number of citations: 13 link.springer.com

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